molecular formula C17H16BrNO2 B11357475 5-bromo-3-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11357475
M. Wt: 346.2 g/mol
InChI Key: ZTCIDBZVCKHCCK-UHFFFAOYSA-N
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Description

5-BROMO-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom into the indole ring.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Methylation: Introduction of a methyl group to the indole nitrogen.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

5-BROMO-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Shares the bromine-substituted indole core but lacks the methoxyphenyl and methyl groups.

    3-Methylindole: Contains a methyl group on the indole ring but lacks the bromine and methoxyphenyl groups.

Uniqueness

5-BROMO-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

5-bromo-3-[(4-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C17H16BrNO2/c1-19-16-8-5-12(18)10-14(16)15(17(19)20)9-11-3-6-13(21-2)7-4-11/h3-8,10,15H,9H2,1-2H3

InChI Key

ZTCIDBZVCKHCCK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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